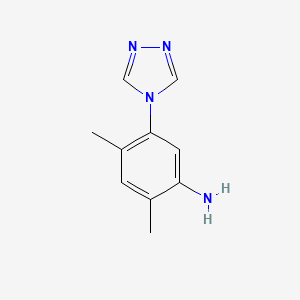

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Compounds were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

The compound can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceutical Applications

Triazoles, a class of compounds to which “2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” belongs, have been used in the development of various pharmaceuticals . They have shown promising results in antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties .

Agrochemical Applications

Triazoles are also used in the development of agrochemicals . Their unique chemical properties make them suitable for use in pesticides and other agricultural applications .

Dyes for Solar Cells and Other Optical Applications

Imidazoles and triazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Their unique light-absorbing properties make them ideal for these applications .

Functional Materials

Triazoles are utilized in the creation of functional materials . Their versatile chemical structure allows them to be used in a diverse range of applications, including nanotube production, cyclic peptide synthesis, dendrimer synthesis, enzyme modification, peptide conjugation, and the creation of liquid crystals .

Aromatase Inhibitors

The “2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” compound can be used in the design of novel 1,2,4-triazole derivatives that act as aromatase inhibitors . Aromatase inhibitors are drugs that are used in the treatment of breast cancer and other hormone-responsive cancers .

Antimicrobial Activities

Compounds with a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, similar to “2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline”, have been associated with numerous biological properties such as antimicrobial activities .

Anti-inflammatory and Antifungal Activities

These compounds have also shown anti-inflammatory and antifungal activities . This makes them potential candidates for the development of new anti-inflammatory and antifungal drugs .

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities . They are known to interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in a compound is known to improve its pharmacokinetic properties .

Result of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines , suggesting that they may induce cell death in these cells.

Action Environment

The solubility, stability, and efficacy of compounds containing the 1,2,4-triazole moiety can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-(1,2,4-triazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-8(2)10(4-9(7)11)14-5-12-13-6-14/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXRZMXDKSXNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2C=NN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)

![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)

![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)